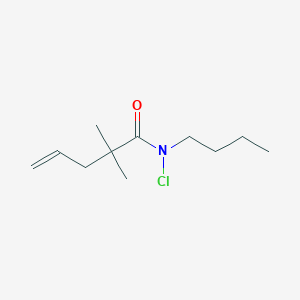
4-Chloro-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine is a chemical compound with a unique structure that includes a pyridine ring substituted with chlorine and three methyl groups
Méthodes De Préparation
The synthesis of 4-Chloro-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine can be achieved through several routes. One common method involves the nucleophilic aromatic substitution of a suitable pyridine derivative. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and specific solvents to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
4-Chloro-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group, potentially converting it to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Chloro-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-Chloro-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the functional groups present and their ability to interact with biological molecules. For instance, the oxo group may participate in hydrogen bonding, while the chlorine atom can engage in halogen bonding .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Chloro-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine include other substituted pyridines and oxo-pyridines. For example:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another chlorinated heterocycle with different substituents and applications.
4-Chloro-2-nitropyridine: A compound with a nitro group instead of methyl groups, leading to different reactivity and applications.
Propriétés
Numéro CAS |
879133-16-1 |
|---|---|
Formule moléculaire |
C8H10ClNO |
Poids moléculaire |
171.62 g/mol |
Nom IUPAC |
4-chloro-2,3,6-trimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C8H10ClNO/c1-5-4-8(9)6(2)7(3)10(5)11/h4H,1-3H3 |
Clé InChI |
UXWDZLARNQBNFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=[N+]1[O-])C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol]](/img/structure/B15168751.png)
![3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione](/img/structure/B15168754.png)
![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-diphenyl-1,3-oxazolidin-2-one](/img/structure/B15168761.png)



![Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate](/img/structure/B15168788.png)


![[1,2'-Binaphthalene]-2,3'-diol, 5,5',6,6',7,7',8,8'-octahydro-](/img/structure/B15168798.png)
![1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine](/img/structure/B15168803.png)

